molecular formula C8H5BrClN B2946966 2-(2-Bromo-4-chlorophenyl)acetonitrile CAS No. 52864-54-7

2-(2-Bromo-4-chlorophenyl)acetonitrile

Cat. No.: B2946966
CAS No.: 52864-54-7
M. Wt: 230.49
InChI Key: NSUWXNIKPGCUPX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)acetonitrile is an organic compound characterized by a bromine and chlorine atom on a phenyl ring attached to an acetonitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene: The compound can be synthesized by the halogenation of benzene to form 2-bromo-4-chlorobenzene, followed by a nucleophilic substitution reaction with acetonitrile.

  • Sandmeyer Reaction: Another method involves the diazotization of 2-bromo-4-chloroaniline followed by the reaction with copper(I) cyanide to form the desired compound.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure the selective placement of bromine and chlorine atoms on the benzene ring. The reaction is often carried out in the presence of a catalyst to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 2-(2-bromo-4-chlorophenyl)acetic acid.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 2-(2-bromo-4-chlorophenyl)ethylamine.

  • Substitution: Substitution reactions can replace the bromine or chlorine atoms with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 2-(2-bromo-4-chlorophenyl)acetic acid

  • Reduction: 2-(2-bromo-4-chlorophenyl)ethylamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)acetonitrile is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

  • Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorophenol

  • 2-Bromo-N-(4-chlorophenyl)benzamide

  • 4-Bromo-2-chlorophenol

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Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUWXNIKPGCUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52864-54-7
Record name 2-(2-bromo-4-chlorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(bromomethyl)-4-chlorobenzene (9.8 g; 34.5 mmol) and sodium cyanide (2.0 g; 41.4 mmol) in 15 mL of 95% ethanol and 2.5 mL water was stirred and heated to reflux. After 30 minutes, the solvent was evaporated and the residue was partitioned between 100 mL ether and 50 mL water. The organic layer was dried over sodium sulfate and evaporated. The residual solid was washed out of the flask with hexane and collected by filtration, washed with hexane, and air-dried on the filter to give 4.82 g of 2-(2-bromo-4-chlorophenyl)acetonitrile as a light yellow solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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